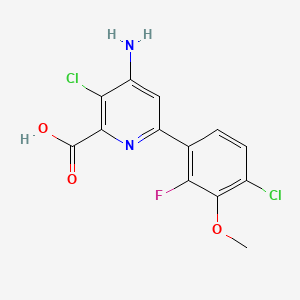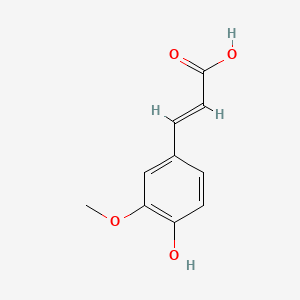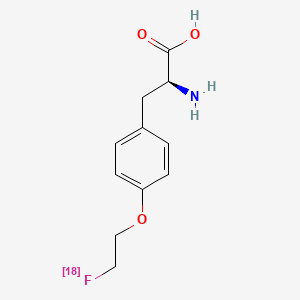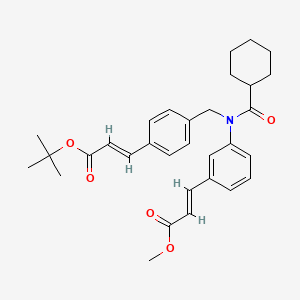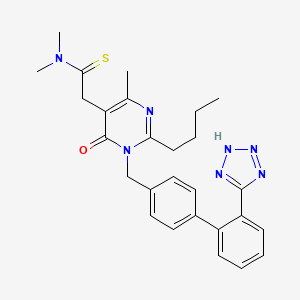
Fimasartan
Übersicht
Beschreibung
Fimasartan is a non-peptide angiotensin II receptor antagonist (ARB) used primarily for the treatment of hypertension and heart failure. It is marketed under the brand name Kanarb by Boryung Pharmaceuticals. This compound selectively blocks the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Wissenschaftliche Forschungsanwendungen
Fimasartan hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die Auswirkungen von ARBs auf chemische Reaktionen und molekulare Wechselwirkungen zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Signalwege und Genexpression im Zusammenhang mit Bluthochdruck und Herz-Kreislauf-Erkrankungen.
Medizin: Ausgiebig erforscht hinsichtlich seines therapeutischen Potenzials bei der Behandlung von Bluthochdruck, Herzinsuffizienz und verwandten Herz-Kreislauf-Erkrankungen. .
Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Kombinationstherapien mit anderen Antihypertensiva eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Blockierung des Angiotensin-II-Typ-1-Rezeptors (AT1). Angiotensin II bindet normalerweise an diesen Rezeptor und verursacht Vasokonstriktion und Aldosteronsekretion, was den Blutdruck erhöht. Durch Antagonisierung des AT1-Rezeptors verhindert this compound diese Wirkungen, was zu Vasodilatation, reduzierter Aldosteronsekretion, erhöhter Natriurese und letztendlich zu einer Senkung des Blutdrucks führt .
Ähnliche Verbindungen:
Losartan: Ein weiterer ARB mit einem ähnlichen Wirkmechanismus, jedoch geringerer Potenz und kürzerer Wirkdauer im Vergleich zu this compound.
Valsartan: Ähnlich wie this compound, unterscheidet sich jedoch in seiner chemischen Struktur und seinem pharmakokinetischen Profil.
Olmesartan: Ein weiterer ARB mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine höhere Potenz, längere Wirkdauer und größere Selektivität für den AT1-Rezeptor im Vergleich zu anderen ARBs aus. Es weist auch ein günstiges Sicherheitsprofil auf und hat in präklinischen Studien zusätzliche Vorteile wie entzündungshemmende und organschützende Wirkungen gezeigt .
Wirkmechanismus
Target of Action
Fimasartan primarily targets the Angiotensin II receptor type 1 (AT1) . This receptor plays a crucial role in the renin-angiotensin system, which is responsible for regulating blood pressure and fluid balance in the body .
Mode of Action
This compound acts as an antagonist to the AT1 receptor . By binding to this receptor, this compound inhibits the action of Angiotensin II, a hormone that causes vasoconstriction and promotes the release of aldosterone . This results in vasodilation and a reduction in blood volume, leading to a decrease in blood pressure .
Biochemical Pathways
This compound affects the renin-angiotensin system, a critical pathway in blood pressure regulation . By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . This leads to vasodilation and increased excretion of salt and water by the kidneys, resulting in a reduction in blood volume and blood pressure .
Pharmacokinetics
This compound is rapidly absorbed, with a time to maximum concentration (Tmax) of 0.5-1.3 hours . It has an elimination half-life of 7-10 hours, suggesting it is suitable for daily dosing . Most of the drug is eliminated unchanged in bile, with less than 3% excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include reduced vasoconstriction, decreased secretion of aldosterone, and increased natriuresis . These effects collectively lead to a reduction in blood volume and blood pressure . This compound has also been shown to reduce cardiac hypertrophy, fibrosis, remodeling, and unnecessary cell proliferation via blockage of AT1 activation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and effectiveness can be affected by the patient’s fed or fasted state . This compound has been found to be effective in both states, suggesting it has a robust action environment .
Biochemische Analyse
Biochemical Properties
Fimasartan is a selective angiotensin receptor 1 (AR1) inhibitor . It acts to lower blood pressure by inhibiting vasoconstriction . This compound binds to and antagonizes AR1, preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis . This leads to a reduction in blood volume, producing an anti-hypertensive effect .
Cellular Effects
This compound’s primary cellular effect is the inhibition of the angiotensin II receptor, which leads to vasodilation and a decrease in blood volume . This can influence cell function by reducing the workload on the heart and decreasing blood pressure .
Molecular Mechanism
This compound’s mechanism of action involves binding to and antagonizing the angiotensin II receptor 1 (AR1) . This prevents vasoconstriction and reduces aldosterone secretion, leading to increased natriuresis . Together, these effects produce an anti-hypertensive effect .
Temporal Effects in Laboratory Settings
The half-life of elimination for this compound is 7-10 hours . This means that the effects of this compound can be observed over a relatively long period, making it suitable for once-daily dosing .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, this compound has been found to be safe when administered with hydrochlorothiazide (a diuretic) in clinical trials .
Metabolic Pathways
This compound is primarily catabolized by cytochrome P450 isoform 3A . This metabolic pathway could potentially interact with other drugs metabolized by the same enzyme, leading to drug-drug interactions .
Transport and Distribution
This compound is predominantly eliminated through fecal and biliary excretion . Urinary excretion of this compound is less than 3% 24 hours after administration , indicating that this compound does not undergo significant renal excretion .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the sources. Given its mechanism of action, it is likely that this compound interacts with the angiotensin II receptor, which is located on the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fimasartan involves several key steps:
Formation of Intermediate II: Pentamidine salts hydrochlorate is made from valeronitrile, followed by a ring closure reaction with diacetyl succinic acid diethyl ester. This intermediate undergoes amidation to form 2-(2-normal-butyl-4-hydroxyl-6-methylpyrimidine-5-base)-N,N-dimethyl acetamide (Intermediate II).
Thiocarbonylation: Intermediate II is then thiocarbonylated using Lawesson’s reagent to form 2-(2-normal-butyl-4-hydroxyl-6-methylpyrimidine-5-base)-N,N-dimethyl thioacetamide (Intermediate III).
N-Alkylation and Detritylation: Intermediate III undergoes N-alkylation and detritylation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The process includes precise control of reaction conditions such as temperature, pH, and solvent use to ensure high selectivity and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fimasartan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um seine entsprechenden Sulfoxid- oder Sulfonderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine Thioamidform zurückführen.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Tetrazolring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidationsprodukte: Sulfoxid- und Sulfonderivate.
Reduktionsprodukte: Thioamidform von this compound.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil
Vergleich Mit ähnlichen Verbindungen
Losartan: Another ARB with a similar mechanism of action but lower potency and shorter duration of action compared to Fimasartan.
Valsartan: Similar to this compound but differs in its chemical structure and pharmacokinetic profile.
Olmesartan: Another ARB with a different chemical structure but similar therapeutic effects.
Uniqueness of this compound: this compound is unique due to its higher potency, longer duration of action, and greater selectivity for the AT1 receptor compared to other ARBs. It also has a favorable safety profile and has shown additional benefits such as anti-inflammatory and organ-protective effects in preclinical studies .
Eigenschaften
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEROGPZOLAFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179460 | |
| Record name | Fimasartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Angiotensin II activates AR1 leading to vasoconstriction and increased noradrenaline release which further increases vasoconstriction via action at α1-adrenergic receptors. It also stimulates secretion of aldosterone which acts to increase sodium and water reabsorption in the renal tubules. Fimasartan bind to and antagonizes AR1 preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis leading to a reduction in blood volume. Together these effects produce an anti-hypertensive effect. | |
| Record name | Fimasartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
247257-48-3 | |
| Record name | Fimasartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247257-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fimasartan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247257483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fimasartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fimasartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIMASARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58222188P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Fimasartan?
A1: this compound acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ]
Q2: How does this compound interact with the AT1 receptor?
A2: this compound exhibits slow dissociation and irreversible binding to the AT1 receptor. In vitro studies using membrane fractions of HEK-293 cells demonstrated a Kd value of 0.03 nM and a half-life (T1/2) of 63.7 minutes for this interaction. []
Q3: What are the downstream effects of this compound's interaction with the AT1 receptor?
A3: By blocking the AT1 receptor, this compound inhibits the actions of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and electrolyte balance. This blockade results in vasodilation, reduces aldosterone secretion, and ultimately leads to a decrease in blood pressure. [, ]
Q4: Does this compound influence the release of catecholamines in the adrenal medulla?
A4: Studies in spontaneously hypertensive rats (SHRs) have shown that this compound can inhibit catecholamine secretion evoked by various stimuli, including angiotensin II itself, cholinergic agonists, and membrane depolarizers. This inhibitory effect appears to be mediated by blocking sodium and calcium influx into adrenal chromaffin cells, potentially through AT1 receptor blockade. []
Q5: How is this compound absorbed and distributed in the body?
A5: this compound is rapidly absorbed after oral administration, reaching maximum plasma concentrations within approximately 1-2 hours. [, ]
Q6: What is the bioavailability of this compound?
A6: this compound has an oral bioavailability of 18.6 ± 7.2% in humans and 32.7-49.6% in rats. [, ]
Q7: How is this compound metabolized?
A7: this compound is relatively stable metabolically, with over 90% of the circulating drug found in its parent form in plasma. [, ] One identified metabolite is desulfo-fimasartan, though it represents a small proportion of the drug exposure. [] Glucuronidation, primarily mediated by the enzyme UGT1A3, also contributes to this compound metabolism. []
Q8: What are the primary routes of this compound elimination?
A8: Fecal elimination and biliary excretion are the major routes of this compound elimination. Urinary elimination accounts for less than 3%. [, ]
Q9: How does renal function affect this compound pharmacokinetics?
A9: While this compound exhibits low urinary excretion, studies indicate that patients with renal impairment experience increased systemic exposure to the drug compared to healthy individuals. This increase is primarily attributed to higher relative bioavailability in patients with compromised renal function. []
Q10: Does this compound interact with other medications?
A12: Yes, this compound has been shown to interact with several medications. For example, co-administration with ketoconazole or rifampicin can significantly increase this compound systemic exposure. These interactions are thought to be mediated by the inhibition of drug transporters such as OATP1B1. []
Q11: Does this compound affect the pharmacokinetics of rosuvastatin?
A14: Studies have shown no clinically relevant pharmacokinetic interactions between this compound and rosuvastatin, suggesting their safe co-administration. [, ]
Q12: What about the interaction between this compound and amlodipine?
A15: Co-administration of this compound and amlodipine did not result in clinically significant alterations in the systemic exposure of either drug, suggesting their safe use in combination. []
Q13: What is this compound's efficacy in reducing blood pressure?
A16: this compound effectively lowers blood pressure in various experimental models and patient populations. In both animals and humans, this compound demonstrated a potent and long-lasting antihypertensive effect, comparable to other angiotensin II receptor blockers. [, , , , , ]
Q14: Does this compound offer any protective effects in cardiovascular disease?
A17: Preclinical studies suggest that this compound might exert protective effects against cardiovascular diseases. For instance, in a zebrafish model of heart failure, this compound improved hemodynamic parameters, reduced apoptotic cell death, and increased survival rates. [] Further research is needed to confirm these findings in humans.
Q15: Does this compound impact renal inflammation and fibrosis?
A18: In a mouse model of unilateral ureteral obstruction, this compound administration attenuated renal inflammation and fibrosis. These effects were associated with the inhibition of the renin-angiotensin system, reduced expression of NADPH oxidases (NOXs), and upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, suggesting a potential role for this compound in protecting against renal injury. []
Q16: What is the safety profile of this compound?
A19: this compound has demonstrated a favorable safety profile in clinical trials and observational studies. The incidence of adverse events was generally low and comparable to other angiotensin receptor blockers. [, , , ]
Q17: What is the chemical structure of this compound?
A20: this compound is a pyrimidinone derivative with the chemical name 2-butyl-5-dimethylaminothiocarbonylmethyl-6-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]pyrimidin-4(3H)-one. []
Q18: Are there any fixed-dose combinations of this compound available?
A21: Yes, fixed-dose combination formulations containing this compound with other antihypertensive agents like amlodipine and rosuvastatin have been developed and shown to exhibit comparable pharmacokinetic profiles to the individual drugs administered concurrently. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



